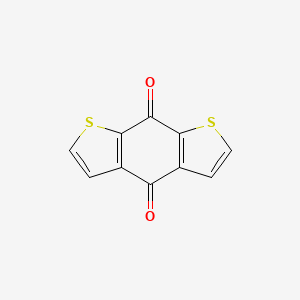
1,7-Dithia-s-indacene-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dithia-s-indacene-4,8-dione can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,6-dibromobenzene-1,4-dione with sodium sulfide in a suitable solvent can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,7-Dithia-s-indacene-4,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diketone functionality to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols .
Scientific Research Applications
1,7-Dithia-s-indacene-4,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,7-Dithia-s-indacene-4,8-dione involves its interaction with specific molecular targets and pathways. For example, its diketone functionality allows it to participate in redox reactions, which can modulate biological processes. The sulfur atoms in its structure can also interact with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzodithiophene: Similar in structure but lacks the diketone functionality.
Thieno[3,2-b]thiophene: Contains a similar sulfur-containing ring system but differs in the arrangement of atoms.
Dithieno[3,2-b2’,3’-d]thiophene: Another sulfur-containing heterocycle with different electronic properties.
Uniqueness
1,7-Dithia-s-indacene-4,8-dione is unique due to its combination of sulfur atoms and diketone functionality, which imparts distinct chemical and physical properties. This makes it valuable for specific applications in materials science and medicinal chemistry .
Biological Activity
1,7-Dithia-s-indacene-4,8-dione is a heterocyclic compound notable for its unique structure featuring two sulfur atoms and a dione functional group. This compound belongs to the class of indacenes, which are polycyclic aromatic compounds recognized for their interesting electronic and optical properties. The biological activity of this compound has garnered attention due to its potential applications in medicinal chemistry, particularly in cancer therapy and photodynamic therapy (PDT).
Chemical Structure and Properties
The molecular structure of this compound contributes to its biological activity. The presence of sulfur atoms enhances its reactivity and ability to generate reactive oxygen species (ROS) upon light activation. This property is crucial for its application in photodynamic therapy, where light-induced generation of ROS can lead to cell death in cancerous tissues.
Research indicates that this compound operates through several mechanisms:
- Photodynamic Activity : Upon exposure to light, the compound generates ROS that can induce apoptosis in cancer cells.
- Cellular Interaction : It interacts with various cellular components, potentially affecting signaling pathways associated with cell proliferation and survival.
- Antioxidant Properties : Some studies suggest that it may also exhibit antioxidant properties, which could play a role in mitigating oxidative stress in cells.
Anticancer Potential
Several studies have explored the anticancer properties of this compound:
Photodynamic Therapy
The compound's role in photodynamic therapy is particularly noteworthy:
- Light Activation : When activated by specific wavelengths of light, this compound produces singlet oxygen and other reactive species that can selectively destroy malignant cells while sparing healthy tissue.
- Clinical Implications : Its application in PDT could revolutionize treatment protocols for certain cancers by enhancing the specificity and reducing side effects compared to traditional therapies.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Indacene with sulfur | Strong photodynamic properties; unique electronic behavior |
| Dithienopyrrole | Dithienyl derivative | Excellent charge transport; lacks indacene structure |
| Thieno[3,4-b]quinoline | Nitrogen-containing | Different electronic properties due to nitrogen |
| Diketopyrrolopyrrole | Diketone | Widely used in organic electronics; no sulfur present |
This table highlights the unique position of this compound among its peers regarding its biological activity and potential applications.
Properties
CAS No. |
33527-21-8 |
|---|---|
Molecular Formula |
C10H4O2S2 |
Molecular Weight |
220.3 g/mol |
IUPAC Name |
thieno[3,2-f][1]benzothiole-4,8-dione |
InChI |
InChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)8(12)10-6(7)2-4-14-10/h1-4H |
InChI Key |
NIJSWSKJHMSEGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=O)C3=C(C2=O)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















